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6-Chloro-N,N-dimethylnicotinamide

Catalog No.
S802824
CAS No.
54864-83-4
M.F
C8H9ClN2O
M. Wt
184.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloro-N,N-dimethylnicotinamide

CAS Number

54864-83-4

Product Name

6-Chloro-N,N-dimethylnicotinamide

IUPAC Name

6-chloro-N,N-dimethylpyridine-3-carboxamide

Molecular Formula

C8H9ClN2O

Molecular Weight

184.62 g/mol

InChI

InChI=1S/C8H9ClN2O/c1-11(2)8(12)6-3-4-7(9)10-5-6/h3-5H,1-2H3

InChI Key

BPMBBXCPGAFTCX-UHFFFAOYSA-N

SMILES

CN(C)C(=O)C1=CN=C(C=C1)Cl

Canonical SMILES

CN(C)C(=O)C1=CN=C(C=C1)Cl

Chemistry

Application Summary

In the field of chemistry, 6-Chloro-N,N-dimethylnicotinamide is utilized as a halogenated heterocycle . Its structure makes it a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules.

Results and Outcomes

The use of 6-Chloro-N,N-dimethylnicotinamide in such reactions has been shown to yield high-purity products with minimal side reactions. The compound’s reactivity has facilitated the synthesis of various pharmaceuticals and agrochemicals.

Biology

Application Summary

In biology, 6-Chloro-N,N-dimethylnicotinamide serves as a building block for bioactive molecules . It’s particularly relevant in the study of enzyme inhibitors and receptor modulators.

Methods and Procedures

Biologists use this compound in enzyme assays to test inhibitory activity. It’s typically introduced to a reaction mixture containing the target enzyme, substrate, and buffer solution, followed by monitoring the reaction kinetics.

Results and Outcomes

Studies have found that derivatives of 6-Chloro-N,N-dimethylnicotinamide can selectively inhibit certain enzymes, which is promising for the development of new therapeutic agents.

Pharmacology

Application Summary

Pharmacologically, 6-Chloro-N,N-dimethylnicotinamide is explored for its potential in drug development . Its modification leads to compounds with various pharmacokinetic properties.

Methods and Procedures

In pharmacological studies, the compound is often modified to produce analogs, which are then tested in vitro and in vivo for activity. Parameters like solubility, stability, and binding affinity are key focus areas.

Results and Outcomes

The creation of analogs from 6-Chloro-N,N-dimethylnicotinamide has resulted in molecules with improved bioavailability and targeted action, enhancing their potential as drug candidates.

Materials Science

Application Summary

In materials science, 6-Chloro-N,N-dimethylnicotinamide is investigated for its utility in creating advanced materials . Its incorporation into polymers and coatings can impart desirable properties.

Results and Outcomes

The integration of 6-Chloro-N,N-dimethylnicotinamide into materials has led to the development of polymers with enhanced thermal stability and chemical resistance.

Environmental Science

Application Summary

In environmental science, 6-Chloro-N,N-dimethylnicotinamide is studied for its environmental impact and degradation . Understanding its breakdown products is crucial for assessing its ecological footprint.

Methods and Procedures

Environmental scientists analyze the compound’s stability under various conditions, using techniques like chromatography and mass spectrometry to identify its degradation pathways.

Results and Outcomes

Research indicates that 6-Chloro-N,N-dimethylnicotinamide can be broken down into less harmful substances under certain conditions, suggesting possible methods for mitigating its environmental impact.

Medicine

Application Summary

In medicine, 6-Chloro-N,N-dimethylnicotinamide is a candidate for the design of diagnostic agents . Its chemical properties allow for tagging and tracing in biological systems.

Methods and Procedures

Medical researchers conjugate the compound with imaging agents, then track its distribution in the body using techniques like MRI or PET scans.

Results and Outcomes

The use of 6-Chloro-N,N-dimethylnicotinamide in diagnostic medicine has shown promise in enhancing image contrast and specificity, aiding in the detection of diseases.

Antibacterial and Antibiofilm Research

Application Summary

6-Chloro-N,N-dimethylnicotinamide: and its derivatives have been studied for their antibacterial and antibiofilm properties . These compounds have shown potential in combating bacterial infections and preventing the formation of biofilms, which are protective layers that bacteria form to shield themselves from antibiotics.

Methods and Procedures

Researchers synthesize and characterize nicotinamide derivatives, then assess their antibacterial and antibiofilm efficacy using various spectral techniques (IR, 1H-NMR, 13C-NMR, and MS). Computational analyses, including molecular docking, are also performed to predict the interaction between these compounds and bacterial proteins .

Results and Outcomes

The studies have identified certain derivatives of 6-Chloro-N,N-dimethylnicotinamide as effective inhibitors against specific bacterial strains, such as Enterococcus faecalis. These findings could lead to the development of new antibacterial agents .

Computational Chemistry

Application Summary

In computational chemistry, 6-Chloro-N,N-dimethylnicotinamide is used to model and predict chemical behavior. Its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), are analyzed to understand its reactivity .

Methods and Procedures

The compound is optimized using computational methods like density functional theory (DFT), and its electronic properties are examined through contour plots and molecular electrostatic potential (MEP) maps .

Results and Outcomes

These computational studies provide insights into the reactivity of 6-Chloro-N,N-dimethylnicotinamide and its derivatives, aiding in the design of new molecules with desired chemical properties .

Drug Discovery

Application Summary

6-Chloro-N,N-dimethylnicotinamide: is a valuable scaffold in drug discovery. Its structure is amenable to modifications that can lead to the creation of novel therapeutic agents with specific biological activities .

Methods and Procedures

Drug discovery efforts involve the synthesis of a library of derivatives, followed by high-throughput screening to identify compounds with promising biological activity. The pharmacological profile of these compounds is then further evaluated through in vitro and in vivo assays .

Results and Outcomes

This approach has led to the identification of several 6-Chloro-N,N-dimethylnicotinamide-based compounds with potential as lead candidates for drug development .

Agricultural Chemistry

Application Summary

In agricultural chemistry, derivatives of 6-Chloro-N,N-dimethylnicotinamide are explored for their use as agrochemicals. They may serve as precursors for the synthesis of herbicides, pesticides, and plant growth regulators .

Methods and Procedures

The compound is used to synthesize new molecules that are then tested for their efficacy in controlling pests and diseases or promoting plant growth. These tests are conducted in controlled environments and field trials.

Results and Outcomes

Some derivatives have shown promise in improving crop protection and yield, contributing to sustainable agriculture practices .

Nanotechnology

Application Summary

6-Chloro-N,N-dimethylnicotinamide: is investigated in nanotechnology for its potential to create functional nanomaterials. Its chemical structure can be utilized to fabricate nanoparticles with specific properties .

Methods and Procedures

The compound is used in the synthesis of nanoparticles through various chemical reactions. The size, shape, and surface characteristics of these nanoparticles are carefully controlled to achieve the desired functionality.

Results and Outcomes

6-Chloro-N,N-dimethylnicotinamide is a chemical compound characterized by the molecular formula C8H10ClN2OC_8H_{10}ClN_2O and a molecular weight of 184.63 g/mol. It features a chloro group at the 6-position of the nicotinamide ring, along with two dimethyl groups attached to the nitrogen atom. This compound is known for its potential applications in various fields, particularly in medicinal chemistry and agricultural science.

Typical of amides and chlorinated compounds. Notably, it can undergo nucleophilic substitution reactions due to the presence of the chloro group. The compound can react with nucleophiles such as amines or alcohols, leading to the formation of new derivatives.

Example Reaction

A common reaction involves the substitution of the chlorine atom:

text
6-Chloro-N,N-dimethylnicotinamide + Nucleophile → New Compound + HCl

Preliminary studies suggest that 6-Chloro-N,N-dimethylnicotinamide exhibits biological activity that could be beneficial in pharmacological applications. Its structural similarity to nicotinamide suggests potential roles in modulating nicotinic receptors or influencing metabolic pathways associated with nicotinamide adenine dinucleotide (NAD+).

Potential Effects

  • Antimicrobial Activity: Some derivatives of nicotinamide have shown antimicrobial properties, which may extend to this compound.
  • Anti-inflammatory Properties: Similar compounds are known for their anti-inflammatory effects, indicating possible therapeutic uses.

The synthesis of 6-Chloro-N,N-dimethylnicotinamide typically involves chlorination of N,N-dimethylnicotinamide or related precursors. A method includes reacting 2-chloro-3-trichloromethylpyridine with dimethylamine in an aqueous medium, yielding the desired product through a nucleophilic substitution mechanism .

General Synthesis Steps:

  • Starting Material: Use 2-chloro-3-trichloromethylpyridine.
  • Reagent Addition: Add dimethylamine in water.
  • Reaction Conditions: Maintain appropriate temperature and stirring.
  • Isolation: Purify the product through crystallization or chromatography.

6-Chloro-N,N-dimethylnicotinamide has several potential applications:

  • Pharmaceutical Development: As a precursor or active ingredient in drugs targeting metabolic disorders.
  • Pesticide Formulation: Its structural characteristics may lend themselves to use in agrochemicals.
  • Research Tool: In biochemical studies investigating nicotinamide derivatives.

Interaction studies involving 6-Chloro-N,N-dimethylnicotinamide focus on its binding affinity to various biological targets, including enzymes and receptors associated with nicotinic pathways. Understanding these interactions can elucidate its mechanism of action and therapeutic potential.

Key Points:

  • Investigate binding interactions with nicotinic acetylcholine receptors.
  • Assess effects on metabolic enzymes related to NAD+ synthesis.

Several compounds share structural similarities with 6-Chloro-N,N-dimethylnicotinamide, each possessing unique properties:

Compound NameCAS NumberSimilarity Index
N-(tert-Butyl)-6-chloronicotinamide115309-58-50.94
N-(tert-Butyl)-6-chloro-4-(o-tolyl)nicotinamide342417-04-30.85
N-(2-Hydroxyethyl)nicotinamide6265-73-20.79

Uniqueness

The unique chloro substitution at the 6-position distinguishes 6-Chloro-N,N-dimethylnicotinamide from other nicotinamide derivatives, potentially enhancing its reactivity and biological activity compared to its analogs.

XLogP3

1.3

Wikipedia

6-Chloro-N,N-dimethylnicotinamide

Dates

Last modified: 08-15-2023

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